molecular formula C5H10N2O2 B8021042 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one

5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B8021042
M. Wt: 130.15 g/mol
InChI Key: ASIKEEIKJJQPQL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone ring with a hydroxymethyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of urea with aldehydes or ketones in the presence of a catalyst can yield the desired tetrahydropyrimidinone ring .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(hydroxymethyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIKEEIKJJQPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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